N-{3'-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
Description
N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro-indole-thiadiazole core
Properties
Molecular Formula |
C25H28N4O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[2-(4-tert-butylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-16(30)26-23-27-29(17(2)31)25(34-23)20-8-6-7-9-21(20)28(22(25)32)14-15-33-19-12-10-18(11-13-19)24(3,4)5/h6-13H,14-15H2,1-5H3,(H,26,27,30) |
InChI Key |
BUKUTKWZLBVVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiadiazole ring can be introduced through the reaction of hydrazine derivatives with carbon disulfide or thiocyanates . The final step involves the acylation of the indole-thiadiazole intermediate with acetic anhydride to introduce the acetyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with various molecular targets. The indole core can interact with DNA, potentially leading to cytotoxic effects, while the thiadiazole ring can disrupt microbial cell walls . The compound may also inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-{3’-acetyl-1-[2-(4-tert-butylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its spiro-indole-thiadiazole structure, which combines the properties of both indole and thiadiazole rings. This unique structure enhances its potential biological activity and makes it a valuable compound for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
